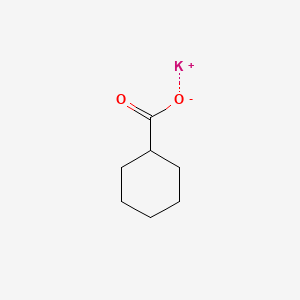
Potassium cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium cyclohexanecarboxylate is a potassium salt of cyclohexanecarboxylic acid. It is an organic compound with the molecular formula C₇H₁₁KO₂. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogenation of Benzoic Acid: One common method for preparing cyclohexanecarboxylic acid, which can then be converted to potassium cyclohexanecarboxylate, involves the catalytic hydrogenation of benzoic acid. This reaction typically uses a palladium or platinum catalyst under high pressure and temperature conditions.
Chlorination and Carboxylation of Cyclohexanol: Another method involves the chlorination of cyclohexanol to form cyclohexyl chloride, followed by carboxylation to yield cyclohexanecarboxylic acid. This acid can then be neutralized with potassium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using benzoic acid as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Potassium cyclohexanecarboxylate can undergo oxidation reactions to form cyclohexanone or cyclohexanol.
Reduction: It can be reduced to cyclohexane under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Cyclohexanone, cyclohexanol
Reduction: Cyclohexane
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
Potassium cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylate group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic Acid: The parent acid of potassium cyclohexanecarboxylate, used in similar applications.
Cyclohexylamine: Another derivative of cyclohexane, used in the synthesis of pharmaceuticals and agrochemicals.
Cyclohexanol: An alcohol derivative of cyclohexane, used in the production of nylon and other industrial chemicals.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its potassium salt form enhances its solubility and reactivity in aqueous solutions, making it a valuable compound in various industrial and research applications.
Properties
CAS No. |
25666-60-8 |
|---|---|
Molecular Formula |
C7H11KO2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
potassium;cyclohexanecarboxylate |
InChI |
InChI=1S/C7H12O2.K/c8-7(9)6-4-2-1-3-5-6;/h6H,1-5H2,(H,8,9);/q;+1/p-1 |
InChI Key |
VFLADTURPGNKHV-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)C(=O)[O-].[K+] |
Related CAS |
98-89-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



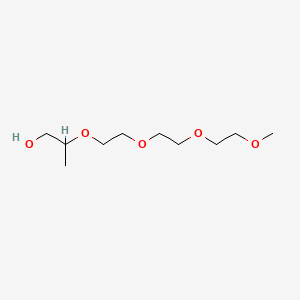
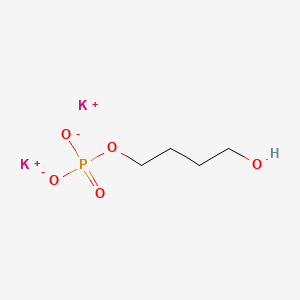
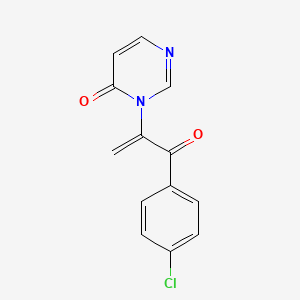
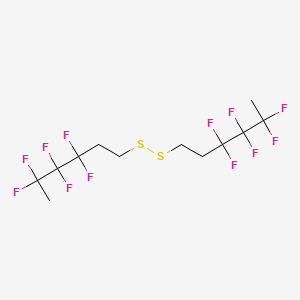

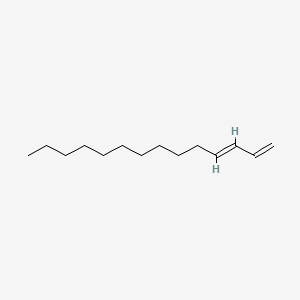
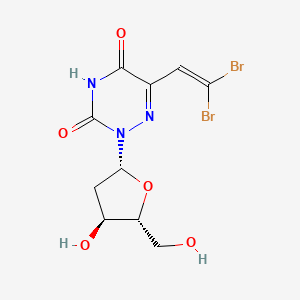
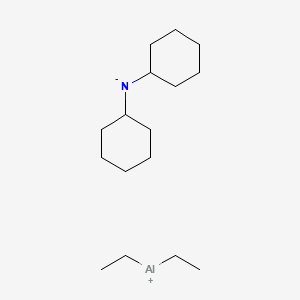
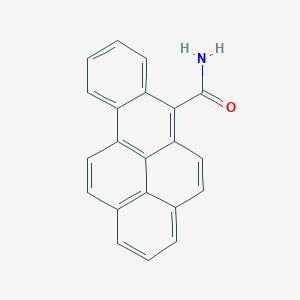
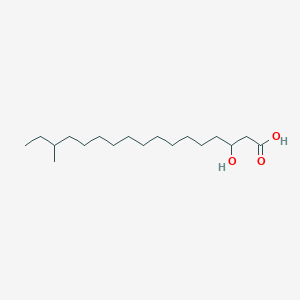
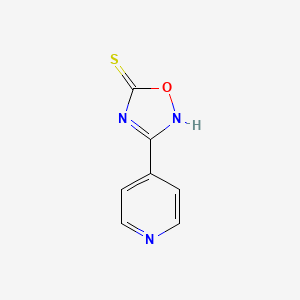
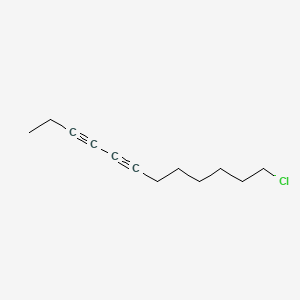
![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)
